molecular formula C10H12Cl2N2O B12797477 1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea CAS No. 102433-33-0

1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea

Cat. No.: B12797477
CAS No.: 102433-33-0
M. Wt: 247.12 g/mol
InChI Key: FZFDNTFTOFLAHC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its unique structure, which includes both chloroethyl and chloromethylphenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-chloro-6-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Scientific Research Applications

1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl N-(2-chloro-6-methylphenyl)carbamate
  • 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
  • 2-Chloro-6-methylphenyl isocyanide

Uniqueness

1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea is unique due to its specific combination of chloroethyl and chloromethylphenyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

102433-33-0

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-chloro-6-methylphenyl)urea

InChI

InChI=1S/C10H12Cl2N2O/c1-7-3-2-4-8(12)9(7)14-10(15)13-6-5-11/h2-4H,5-6H2,1H3,(H2,13,14,15)

InChI Key

FZFDNTFTOFLAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NCCCl

Origin of Product

United States

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